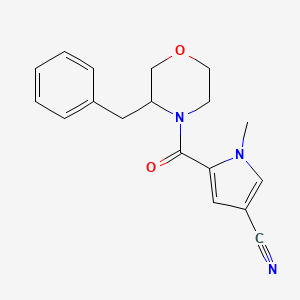
5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile, also known as DMTMPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain biological systems in the body.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to involve the modulation of dopamine and serotonin receptor activity. This compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and motivation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including its ability to increase dopamine and serotonin release in the brain. This compound has also been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile in lab experiments is its ability to selectively target dopamine and serotonin systems in the brain. This makes it a useful tool for studying the role of these systems in various physiological and behavioral processes. However, one limitation of using this compound is that its effects on other neurotransmitter systems in the brain are not well understood, which may limit its usefulness in certain research areas.
Orientations Futures
There are several potential future directions for research on 5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile. One area of interest is in the development of new drugs that target dopamine and serotonin systems in the brain. This compound may serve as a useful starting point for the development of these drugs. Another potential direction for research is in the study of the antioxidant properties of this compound and its potential neuroprotective effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile involves a multistep process. The first step is the reaction of 2-chloro-5-nitropyridine with morpholine in the presence of a base such as potassium carbonate. This reaction produces 2-(morpholin-4-yl)pyridine-5-carboxylic acid, which is then reacted with thioacetamide to produce 2-(morpholin-4-yl)pyridine-5-carbothioamide. Finally, this compound is reacted with dimethyl sulfate to produce this compound.
Applications De Recherche Scientifique
5-(2,2-Dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile has been studied for its potential applications in a number of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is in the study of neurotransmitter systems in the brain. This compound has been found to interact with the dopamine and serotonin systems, which are important for regulating mood, motivation, and reward.
Propriétés
IUPAC Name |
5-(2,2-dimethylthiomorpholin-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2)9-15(5-6-16-12)11-4-3-10(7-13)14-8-11/h3-4,8H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVCOWHJIMBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C2=CN=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)

![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)
![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)
